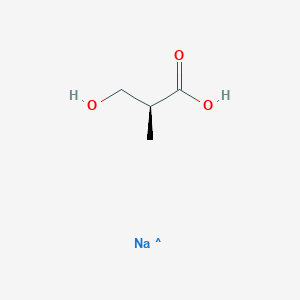![molecular formula C9H7F3N2O3 B6592292 6-(Trifluoromethyl)imidazo[1,2-a]pyridine-2-carboxylic acid monohydrate CAS No. 1858251-06-5](/img/structure/B6592292.png)
6-(Trifluoromethyl)imidazo[1,2-a]pyridine-2-carboxylic acid monohydrate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6-(Trifluoromethyl)imidazo[1,2-a]pyridine-2-carboxylic acid monohydrate is a chemical compound with the molecular formula C9H5F3N2O2·H2O. It is a derivative of imidazo[1,2-a]pyridine, a class of compounds known for their diverse biological activities and applications in medicinal chemistry .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-(Trifluoromethyl)imidazo[1,2-a]pyridine-2-carboxylic acid monohydrate typically involves the trifluoromethylation of imidazo[1,2-a]pyridine derivatives. One common method is the visible-light-promoted trifluoromethylation using an electrophilic trifluoromethylating reagent based on a sulfonium ylide skeleton . This reaction occurs under mild conditions and is tolerant of various functional groups.
Industrial Production Methods
Industrial production methods for this compound are not extensively documented. the general approach involves the use of high-temperature vapor-phase chlorination/fluorination with transition metal-based catalysts such as iron fluoride .
Chemical Reactions Analysis
Types of Reactions
6-(Trifluoromethyl)imidazo[1,2-a]pyridine-2-carboxylic acid monohydrate undergoes several types of chemical reactions, including:
Substitution Reactions: The trifluoromethyl group can participate in nucleophilic substitution reactions.
Oxidation and Reduction:
Common Reagents and Conditions
Electrophilic Trifluoromethylating Reagents: Used in the trifluoromethylation process.
Transition Metal Catalysts: Such as iron fluoride, used in high-temperature vapor-phase reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
6-(Trifluoromethyl)imidazo[1,2-a]pyridine-2-carboxylic acid monohydrate has several scientific research applications:
Medicinal Chemistry: It is used as a scaffold for the development of drugs due to its biological activity.
Material Science: The structural characteristics of imidazo[1,2-a]pyridine derivatives make them useful in material science.
Chemical Synthesis: It serves as an intermediate in the synthesis of various chemical compounds.
Mechanism of Action
The mechanism of action of 6-(Trifluoromethyl)imidazo[1,2-a]pyridine-2-carboxylic acid monohydrate involves its interaction with specific molecular targets and pathways.
Comparison with Similar Compounds
Similar Compounds
8-Chloro-6-(trifluoromethyl)imidazo[1,2-a]pyridine: Similar in structure but with a chlorine atom instead of a carboxylic acid group.
6-Iodo-2-phenylH-imidazo[1,2-a]pyridine: Contains an iodine atom and a phenyl group.
6-Bromo-2-chloromethylimidazo[1,2-a]pyridine: Contains bromine and chloromethyl groups.
Uniqueness
6-(Trifluoromethyl)imidazo[1,2-a]pyridine-2-carboxylic acid monohydrate is unique due to its trifluoromethyl group and carboxylic acid functionality, which confer distinct chemical properties and biological activities compared to its analogs .
Properties
IUPAC Name |
6-(trifluoromethyl)imidazo[1,2-a]pyridine-2-carboxylic acid;hydrate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H5F3N2O2.H2O/c10-9(11,12)5-1-2-7-13-6(8(15)16)4-14(7)3-5;/h1-4H,(H,15,16);1H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HECZGTGLQVJBSB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=NC(=CN2C=C1C(F)(F)F)C(=O)O.O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7F3N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
248.16 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-Methyl-N-[6-(3-thienyl)-4-(trifluoromethyl)pyrimidin-2-yl]glycine](/img/structure/B6592249.png)

![2-Chloro-5,6-dihydro-4-(trifluoromethyl)benzo-[h]-quinazoline](/img/structure/B6592261.png)

![N-[6-(1,4-Pyrazin-2-yl)-3-(trifluoromethyl)pyrimidin-2-yl]-4-aminobenzoic acid](/img/structure/B6592272.png)


![N-[6-(2-Thienyl)-4-(trifluoromethyl)pyrimidin-2-yl]glycine](/img/structure/B6592284.png)




